LENOGRASTIM - 135968-09-1

LENOGRASTIM

Catalog Number: EVT-1520035
CAS Number: 135968-09-1
Molecular Formula: C26H23N3O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lenograstim is a recombinant, glycosylated form of human granulocyte colony-stimulating factor (G-CSF). [] It is structurally identical to the endogenous human molecule. [] G-CSF is a hematopoietic growth factor that plays a vital role in the stimulation of granulopoiesis. [, ] Lenograstim is produced in culture by Chinese hamster ovary cells. [, ]

Molecular Structure Analysis

Lenograstim is a glycosylated protein, meaning it contains carbohydrate modifications attached to the polypeptide chain. [] The specific glycosylation pattern and its impact on the molecule's properties are not extensively described in the provided papers.

Mechanism of Action

Lenograstim exerts its effects by binding to the G-CSF receptor found on the surface of granulocyte-macrophage progenitor cells. [] This binding stimulates proliferation and differentiation of neutrophils, leading to an increase in their numbers in the bloodstream. [, ] Lenograstim also enhances neutrophil function, improving their ability to fight infections. [] Compared to filgrastim, a non-glycosylated G-CSF, lenograstim has been shown to demonstrate greater capacity to stimulate the growth of CD34+ peripheral blood cells, suggesting a potential advantage in stimulating the bone marrow. []

Applications
  • Treatment of Neutropenia: Lenograstim is widely investigated for its use in treating neutropenia, a condition characterized by low neutrophil counts, often induced by chemotherapy or other medical treatments. Studies demonstrate its efficacy in accelerating neutrophil recovery and reducing the incidence of febrile neutropenia in patients with acute myeloid leukemia [], non-Hodgkin's lymphoma [, ], and various solid tumors. [, ] Its use has also been investigated in the treatment of neutropenia in patients receiving ganciclovir for cytomegalovirus infection. []
  • Stem Cell Mobilization: Lenograstim is used for mobilizing peripheral blood stem cells, a crucial step in autologous stem cell transplantation. Studies show its effectiveness in increasing the number of CD34+ cells in the peripheral blood, facilitating efficient collection for transplantation. [, , ] Research suggests lenograstim at a lower dose might be as effective as the standard dose in mobilizing stem cells. []
  • Support for Chemotherapy: Lenograstim is used as supportive therapy alongside chemotherapy to mitigate the myelosuppressive effects of cytotoxic drugs. Studies demonstrate its ability to reduce the duration of neutropenia, decrease the incidence of febrile neutropenia, and potentially allow for higher chemotherapy dose intensities. [, , ]
Future Directions
  • Optimal Dosing and Timing: Further research is needed to optimize lenograstim dosing and timing for various applications, potentially leading to more efficient and cost-effective treatment strategies. [, ]
  • Personalized Medicine: Investigations into the individual patient characteristics that might predict responses to lenograstim could lead to more personalized treatment approaches. []
  • Impact on Immune Response: Further research into the effects of lenograstim on the functional activity of neutrophils and other immune cells could provide a more comprehensive understanding of its immunomodulatory effects. []
  • Role in Emerging Treatment Strategies: As new cancer treatment strategies emerge, such as oral chemotherapy and targeted therapies, further investigations are needed to define the potential role of lenograstim in these settings. []

Filgrastim

  • Relevance: Filgrastim and lenograstim are both rhG-CSFs with similar applications. Multiple studies compare the efficacy and safety of these two compounds in various clinical settings. Some research suggests that lenograstim might be more potent in vitro and in vivo than filgrastim, although clinical data are not always conclusive. [, ]

Pegfilgrastim

    Compound Description: Pegfilgrastim is a pegylated form of filgrastim, meaning a polyethylene glycol (PEG) molecule is attached to the filgrastim molecule. This modification extends the half-life of the drug, allowing for a single administration per chemotherapy cycle compared to daily injections of filgrastim or lenograstim. []

    Relevance: Pegfilgrastim, filgrastim, and lenograstim are all G-CSFs used in similar clinical situations. The choice between them often depends on factors like cost, patient preference, and individual response. Some studies suggest pegfilgrastim might offer advantages regarding convenience and potentially lower rates of febrile neutropenia compared to lenograstim, although direct comparison data are limited. [, ]

Cyclophosphamide

    Compound Description: Cyclophosphamide is a chemotherapy drug belonging to the nitrogen mustard alkylating agent class. [] It is used to treat various cancers, including lymphoma, leukemia, and breast cancer. Cyclophosphamide can cause myelosuppression, leading to neutropenia, making it a common context for G-CSF use like lenograstim. []

    Relevance: Many studies investigating the efficacy of lenograstim focus on its use in preventing or treating neutropenia induced by chemotherapy regimens that include cyclophosphamide. [, ]

Doxorubicin

    Compound Description: Doxorubicin is an anthracycline chemotherapy drug used to treat various cancers, including leukemia, lymphoma, and breast cancer. Like cyclophosphamide, doxorubicin can cause myelosuppression and increase the risk of neutropenia. [, ]

    Relevance: Lenograstim's efficacy in managing neutropenia is frequently studied in combination with chemotherapy regimens containing doxorubicin. [, ]

Etoposide

    Compound Description: Etoposide is a topoisomerase II inhibitor used as a chemotherapy medication. It is utilized in treating various cancers, including lung cancer and lymphoma. Like other chemotherapeutic agents, etoposide can contribute to myelosuppression, necessitating supportive care with agents like lenograstim. []

    Relevance: Lenograstim is frequently employed as a supportive therapy alongside chemotherapy regimens that include etoposide, particularly in the context of small-cell lung cancer. []

Cytarabine

    Compound Description: Cytarabine, also known as cytosine arabinoside, is a chemotherapy medication used primarily in the treatment of acute myeloid leukemia (AML) and non-Hodgkin's lymphoma (NHL). Like other chemotherapy agents, cytarabine can induce myelosuppression. [, ]

    Relevance: Lenograstim's ability to mitigate neutropenia is often explored in combination with chemotherapy protocols incorporating cytarabine, especially in treating AML. [, ]

Recombinant alpha-interferon (α‐IFN)

    Compound Description: Recombinant alpha-interferon (α‐IFN) is a type of interferon therapy used to treat various cancers, including chronic myeloid leukemia (CML). While it can induce hematologic responses, it can also contribute to myelosuppression in some cases. []

    Relevance: Lenograstim has been studied in the context of patients with CML who are treated with α‐IFN to mobilize peripheral blood stem cells, particularly in cases where a significant proportion of the cells are Philadelphia chromosome-negative. []

Properties

CAS Number

135968-09-1

Product Name

LENOGRASTIM

Molecular Formula

C26H23N3O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.